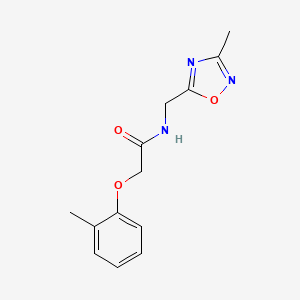

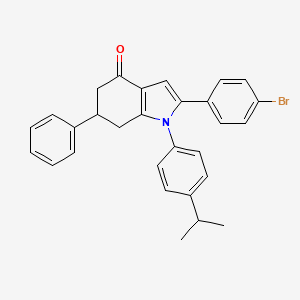

3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile”, there are related compounds that have been synthesized. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications

Novel Fluoro Substituted Compounds and Anti-Lung Cancer Activity

Research highlights the synthesis and anticancer activity of fluoro-substituted benzo[b]pyran derivatives, indicating potential applications in developing new anticancer agents. Specifically, compounds were tested against lung, breast, and CNS cancer cell lines, demonstrating significant anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005).

Heterocyclic Synthesis and Molecular Docking Studies

A study on pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) elaborates on the synthesis, crystal structure, and molecular docking, emphasizing the compounds' potential in therapeutic applications. These findings suggest a broader context for the application of complex fluoro-substituted compounds in targeting specific enzymes for disease treatment or management (Venkateshan et al., 2019).

Synthesis and Evaluation of Pyridine and Pyrimidine Derivatives

Another study focuses on the utility of enaminonitriles in heterocyclic synthesis, producing new pyrazole, pyridine, and pyrimidine derivatives. These compounds were characterized for their potential uses in various biological and chemical applications, showcasing the versatility of fluoro-substituted compounds in synthesizing heterocyclic compounds with potential scientific applications (Fadda et al., 2012).

Antimicrobial and Anticancer Properties of Fluorenones

Fluorenones, synthesized via an intramolecular cyclization process involving fluoro-substituted carbonitriles, exhibit photophysical properties, as well as low to moderate HIV-1 activity. This suggests their potential in developing antiviral and photophysical applications (Althagafi et al., 2018).

Acetylcholinesterase Inhibitors and Heterocyclic Synthesis

Research into 2-amino-4-phenyl-4,5-dihydro-5-oxopyrano[2,3-c]chromen-3-carbonitrile derivatives explores their potential as acetylcholinesterase inhibitors, revealing the significant biochemical applications of fluoro-substituted compounds in addressing neurological conditions (Bouazizi et al., 2014).

properties

IUPAC Name |

3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c19-14-5-1-2-6-16(14)25-12-17(24)23-9-3-4-13(11-23)26-18-15(10-20)21-7-8-22-18/h1-2,5-8,13H,3-4,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMQVDUAFTZUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)

![(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide](/img/structure/B2701356.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)

![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)

![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)

![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)

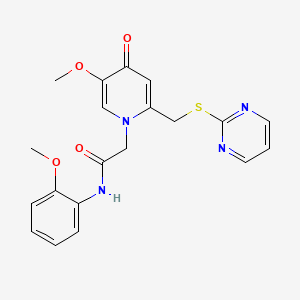

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)